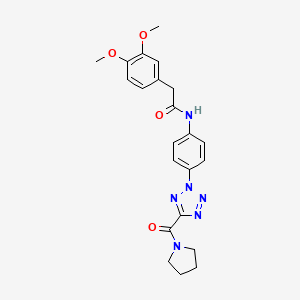

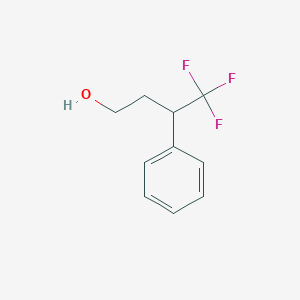

![molecular formula C19H17ClN4O6 B2553660 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene CAS No. 478046-68-3](/img/structure/B2553660.png)

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, commonly referred to as 4-Chloro-2,4-DNB, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly reactive compound and its reactivity is due to the presence of several functional groups, such as nitro groups, amino groups, and a chloro group. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as an inhibitor of enzymes. 4-Chloro-2,4-DNB is also used as a fluorescent dye in biomedical research.

Aplicaciones Científicas De Investigación

Molecular Configurations and Reactions

Molecular Polarisability and Configurations K. E. Calderbank, R. Fèvre, and G. Ritchie (1968) explored the configurations of dinitrobenzenes in solutions, revealing substantial rotation of the nitro-groups in 1,2-dinitrobenzene. The configurations of 1,3- and 1,4-dinitrobenzene in solutions were compatible with the resonance-stabilized planar configurations (Calderbank, Fèvre, & Ritchie, 1968).

Electrophilic Reactions and Catalysis D. Campbell and D. Hogg (1966) studied the catalytic activities of 1-substituted 2,4-dinitrobenzenes, highlighting their significant role in enhancing the rate of reaction with cyclohexene (Campbell & Hogg, 1966).

Synthesis of Cyclohexane Derivatives A. Kaya, A. Menzek, and E. Şahin (2014) synthesized cyclohexane derivatives, including Br, Cl, N, O, and S, indicating selectivity in addition reactions and the importance of these compounds in various applications (Kaya, Menzek, & Şahin, 2014).

Derivatives Formation and Reduction Cíntia de A. Custódio and Simon J. Garden (2016) reported on the formation of 1-alkylamino-2,4-dinitrobenzene derivatives via nucleophilic substitution reactions, highlighting their importance as intermediates in the synthesis of diverse products (Custódio & Garden, 2016).

Photolytic Generation and Reactivity B. Guizzardi, M. Mella, M. Fagnoni, M. Freccero, and A. Albini (2001) explored the photolytic generation and reactivity of the 4-aminophenyl cation, providing insights into the formation of different phenyl cations under polar media (Guizzardi et al., 2001).

Masked Acylation and Oxidation Takehiko Kawakami and Hitomi Suzuki (1999) investigated the masked acylation of m-dinitrobenzene with nitroalkanes, revealing pathways to the corresponding carbonyl compounds (Kawakami & Suzuki, 1999).

Propiedades

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRASXQLAWASLT-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)